(3R)-3-(difluoromethyl)piperidine;hydrochloride
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Overview
Description
(3R)-3-(difluoromethyl)piperidine;hydrochloride is a chemical compound that belongs to the piperidine family Piperidines are a class of heterocyclic organic compounds with a six-membered ring containing five carbon atoms and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-(difluoromethyl)piperidine;hydrochloride typically involves the introduction of the difluoromethyl group into the piperidine ring. This can be achieved through various synthetic routes, such as:
Nucleophilic substitution: Starting from a suitable piperidine derivative, a nucleophilic substitution reaction can introduce the difluoromethyl group.
Reductive amination: Using a precursor with an aldehyde or ketone group, reductive amination can introduce the difluoromethyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-(difluoromethyl)piperidine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydride).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield a difluoromethyl ketone, while reduction could produce a difluoromethyl alcohol.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a potential ligand for studying biological processes.
Medicine: As a precursor for developing pharmaceutical compounds.
Industry: As an intermediate in the production of agrochemicals or other industrial products.
Mechanism of Action
The mechanism of action of (3R)-3-(difluoromethyl)piperidine;hydrochloride would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives with different substituents, such as:
- (3R)-3-(trifluoromethyl)piperidine
- (3R)-3-(methyl)piperidine
- (3R)-3-(ethyl)piperidine
Uniqueness
The presence of the difluoromethyl group in (3R)-3-(difluoromethyl)piperidine;hydrochloride can confer unique chemical properties, such as increased lipophilicity or altered reactivity, compared to other piperidine derivatives.
Properties
Molecular Formula |
C6H12ClF2N |
---|---|
Molecular Weight |
171.61 g/mol |
IUPAC Name |
(3R)-3-(difluoromethyl)piperidine;hydrochloride |
InChI |
InChI=1S/C6H11F2N.ClH/c7-6(8)5-2-1-3-9-4-5;/h5-6,9H,1-4H2;1H/t5-;/m1./s1 |
InChI Key |
DCSDOLONHQYNBB-NUBCRITNSA-N |
Isomeric SMILES |
C1C[C@H](CNC1)C(F)F.Cl |
Canonical SMILES |
C1CC(CNC1)C(F)F.Cl |
Origin of Product |
United States |
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